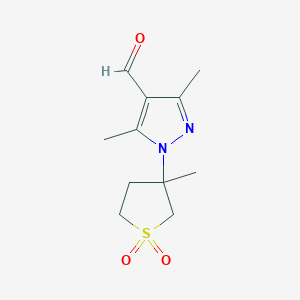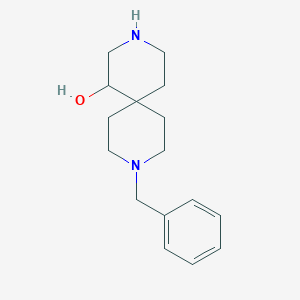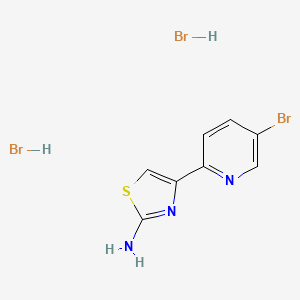
4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of brominated heterocyclic compounds is a topic of interest in several papers. For instance, the synthesis of bromido gold(i) complexes with methoxy, methyl, and fluorine substituents is described, highlighting the importance of the substituents for biological activity . Another paper reports the synthesis of thiazoles using a new synthon, 1,3-dibromo-1,1-difluoro-2-propanone, which introduces a bromodifluoromethyl group to the thiazole ring . Additionally, the condensation of γ-bromodypnone with thiocarbamides to synthesize 4,4-disubstituted 4,5-dihydro-1,3-thiazol-2-amines is discussed .
Molecular Structure Analysis
The molecular structure of related compounds is crucial for understanding their potential interactions and biological activities. One paper describes the crystal structure of a compound with a thiadiazole ring, detailing the hydrogen bonding and π-π stacking interactions that contribute to the stability of the crystal structure . These structural analyses are essential for designing compounds with desired properties and activities.
Chemical Reactions Analysis
The chemical reactivity of brominated heterocycles is influenced by the presence of bromine, which can participate in various chemical reactions. For example, the preparation of thiazolo[4,5-d]pyrimidine derivatives involves the reaction of brominated pyrimidines with isothiocyanates . The reactivity of these compounds can be exploited to create a diverse array of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles are determined by their molecular structures. The presence of bromine atoms can significantly affect the compound's reactivity, boiling and melting points, solubility, and other physicochemical properties. These properties are important for the compound's application in drug discovery and development. For instance, the antimicrobial activities of some novel triazol derivatives containing a bromobenzyl moiety were characterized, indicating the influence of the bromine atom on biological activity .
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Thiazoles and pyridines are crucial scaffolds in the synthesis of heterocyclic compounds. They are valuable building blocks for generating a diverse range of heterocycles, which are essential in developing pharmaceuticals, dyes, and materials with unique properties. For instance, thiazoles have been used extensively in synthesizing new physiologically active substances due to their varied biological effects, including analgesic, anti-inflammatory, antimicrobial, antioxidant, and antifungal activities (Chaban, 2015).
Pharmacology and Medicinal Applications
Derivatives of thiazoles and pyridines exhibit a wide range of pharmacological activities. They have been explored for their therapeutic potential in treating various diseases, including cancer, microbial infections, and chronic conditions such as diabetes. The modification of these heterocycles allows for the development of novel compounds with targeted biological activities, demonstrating their versatility and importance in drug discovery and development.
Material Science and Other Applications
In addition to their medicinal applications, thiazole and pyridine derivatives have found applications in material science, such as in the synthesis of novel brominated flame retardants. These compounds are of interest due to their occurrence in indoor air, dust, consumer goods, and food, calling for research into their environmental fate, toxicity, and potential health risks (Zuiderveen, Slootweg, & de Boer, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S.2BrH/c9-5-1-2-6(11-3-5)7-4-13-8(10)12-7;;/h1-4H,(H2,10,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKXNXFHCQTVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=CSC(=N2)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803595-09-6 |
Source


|
| Record name | 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2522822.png)


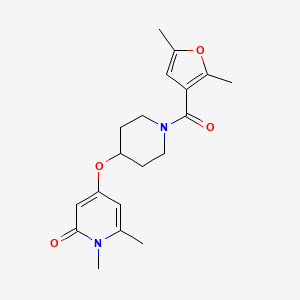

![6-(1H-pyrazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2522830.png)
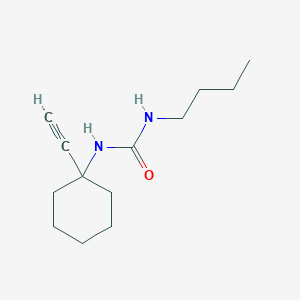

![3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2522833.png)
